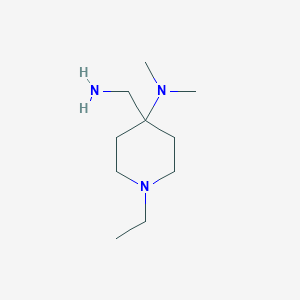

4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine is not directly discussed in the provided papers. However, the papers do provide insights into related chemical structures and reactions that can be informative for understanding similar compounds. For instance, the first paper discusses a pyrimidinium iodide derivative, which, like the compound , contains an amino group that could potentially participate in similar chemical reactions . The second paper describes reactions involving aminopyrylium salts with secondary amines . Although the specific compound is not mentioned, the reactivity of amines is a relevant topic for the analysis of 4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine.

Synthesis Analysis

The synthesis of 4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine is not detailed in the provided papers. However, the synthesis of related compounds typically involves the alkylation of amines. For example, the major product in the first paper is obtained through methylation of a pyrimidine derivative . Similarly, the reactions described in the second paper involve the formation of aminopyrylium derivatives from secondary amines . These methods could potentially be adapted for the synthesis of the compound , using appropriate starting materials and reaction conditions.

Molecular Structure Analysis

While the molecular structure of 4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine is not analyzed in the papers, the first paper provides a detailed description of the crystal structure of a pyrimidinium iodide derivative . The molecule is described as planar with a pyrimidine ring adopting a 2,5-diene structure. This information is useful for understanding how similar structures might behave in a crystalline environment.

Chemical Reactions Analysis

The chemical reactions of 4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine are not directly covered in the papers. However, the second paper discusses various reactions of aminopyrylium salts with different nucleophiles . These reactions include additions and substitutions that could be relevant to the reactivity of the amino group in the compound of interest. The information provided can serve as a basis for hypothesizing potential reactions that 4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine are not described in the papers. However, the crystalline structure and hydrogen bonding described in the first paper provide insights into how similar compounds might interact in the solid state. The reactivity described in the second paper suggests that the compound might also react with a variety of nucleophiles, which would influence its chemical properties.

Wissenschaftliche Forschungsanwendungen

Polymer Synthesis and Characterization

4-(Aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine has been utilized in the synthesis of polymers. Lynn and Langer (2000) discussed the synthesis and characterization of poly(β-aminoesters) using similar compounds, emphasizing their degradation into beta-amino acids and potential noncytotoxicity compared to traditional polymers used as synthetic transfection vectors (Lynn & Langer, 2000).

Cytotoxic Activity in Cancer Research

Research by Deady et al. (2003) explored the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, using similar amines, and evaluated their cytotoxic activity against various cancer cell lines. Their findings contribute to the development of potential anticancer drugs (Deady et al., 2003).

Fluorescence Enhancement in Photochemical Studies

Yang, Chiou, and Liau (2002) studied the fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions, indicating how similar amines can influence the photochemical behavior and fluorescence of compounds, a principle relevant in the development of fluorescent materials and sensors (Yang, Chiou, & Liau, 2002).

Domino Reactions in Organic Chemistry

Zhao et al. (2020) investigated the use of similar amines in catalyst-free domino reactions for synthesizing furan derivatives. Their work is significant in organic synthesis, offering insights into efficient and environmentally friendly reaction processes (Zhao et al., 2020).

Synthesis of Imidazole Derivatives

Helal and Lucas (2002) reported on the synthesis of 1-alkyl-4-imidazolecarboxylates using similar amines. This research contributes to the field of heterocyclic chemistry, essential in pharmaceutical and agricultural chemistry (Helal & Lucas, 2002).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N3/c1-4-13-7-5-10(9-11,6-8-13)12(2)3/h4-9,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMSHOQNZVVJSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)(CN)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60429359 |

Source

|

| Record name | 4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine | |

CAS RN |

891656-66-9 |

Source

|

| Record name | 4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

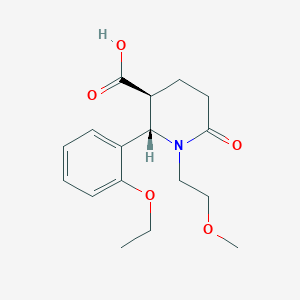

![Benzyl (2S)-2-[(tert-butoxycarbonyl)amino]-5-oxo-5-phenylpentanoate](/img/structure/B1277033.png)

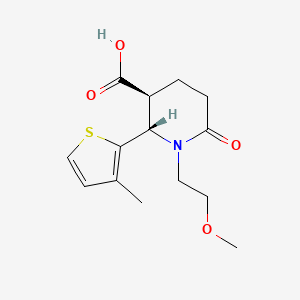

![7-Amino-4,5-dihydro-1H-benzo[B]azepin-2(3H)-one](/img/structure/B1277053.png)

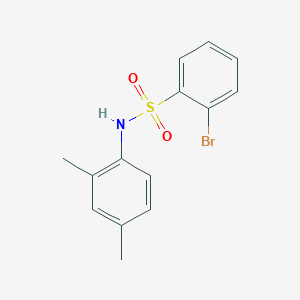

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclopropylacetamide](/img/structure/B1277076.png)